Tetracosyl octacosanoate

Catalog No.
S13526004
CAS No.
80252-40-0
M.F
C52H104O2
M. Wt
761.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetracosyl octacosanoate

CAS Number

80252-40-0

Product Name

Tetracosyl octacosanoate

IUPAC Name

tetracosyl octacosanoate

Molecular Formula

C52H104O2

Molecular Weight

761.4 g/mol

InChI

InChI=1S/C52H104O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-29-30-32-34-36-38-40-42-44-46-48-50-52(53)54-51-49-47-45-43-41-39-37-35-33-31-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-51H2,1-2H3

InChI Key

DOGUEXXOJGPUTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCCCCCC

Tetracosyl octacosanoate is a long-chain fatty acid ester, specifically formed from tetracosanol (a long-chain alcohol with 24 carbon atoms) and octacosanoic acid (a fatty acid with 28 carbon atoms). The compound is characterized by its hydrophobic nature due to the lengthy hydrocarbon chains, which makes it insoluble in water but soluble in organic solvents. This molecular structure contributes to its unique physical and chemical properties, including a high melting point and stability under various conditions.

Typical for esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, tetracosyl octacosanoate can be hydrolyzed to yield tetracosanol and octacosanoic acid.
    Tetracosyl octacosanoate+H2OTetracosanol+Octacosanoic acid\text{Tetracosyl octacosanoate}+\text{H}_2\text{O}\rightarrow \text{Tetracosanol}+\text{Octacosanoic acid}
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, leading to the formation of a different ester.
    Tetracosyl octacosanoate+R OHR OCOC24H49+RCOOH\text{Tetracosyl octacosanoate}+\text{R OH}\rightarrow \text{R OCOC}_{24}\text{H}_{49}+\text{RCOOH}
  • Dehydration: Under certain conditions, tetracosyl octacosanoate can undergo dehydration to form an unsaturated fatty acid derivative.

Research indicates that long-chain fatty acid esters like tetracosyl octacosanoate exhibit various biological activities. They may possess antimicrobial properties, which can be beneficial in pharmaceutical applications. Furthermore, such compounds are often studied for their potential role in lipid metabolism and their effects on cell membrane fluidity.

Tetracosyl octacosanoate can be synthesized through several methods:

  • Esterification: The most common method involves the direct reaction between tetracosanol and octacosanoic acid in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.
    • Reagents: Tetracosanol, octacosanoic acid, sulfuric acid.
    • Conditions: Heating under reflux for several hours.
  • Transesterification: This method utilizes a triglyceride source that contains either tetracosanol or octacosanoic acid as a reactant.
    • Reagents: Triglyceride (source of fatty acids), alcohol (tetracosanol or others), catalyst (sodium methoxide).
    • Conditions: Heating at elevated temperatures.
  • Microbial Fermentation: Some studies suggest that certain microorganisms can produce long-chain fatty acids and their esters through fermentation processes.

Tetracosyl octacosanoate has several applications across various fields:

  • Cosmetics: Used as an emollient and thickening agent in creams and lotions due to its moisturizing properties.
  • Food Industry: Acts as a food additive for flavoring and preservation.
  • Pharmaceuticals: Potential use in drug delivery systems due to its biocompatibility and ability to form lipid-based formulations.
  • Biodegradable Plastics: Explored as a component in developing environmentally friendly plastic alternatives.

Interaction studies involving tetracosyl octacosanoate focus on its compatibility with other compounds. For instance:

  • With Surfactants: Studies show that it can enhance the stability of emulsions when combined with surfactants, making it useful in cosmetic formulations.
  • With Biological Membranes: Research indicates that it may influence membrane fluidity and permeability, affecting drug absorption rates.

Several compounds share structural similarities with tetracosyl octacosanoate, including:

Compound NameStructure TypeUnique Characteristics
Hexadecanol hexadecanoateEsterShorter chain length; used in personal care products.
Octadecanol octadecanoateEsterCommonly found in food additives; lower melting point.
Docosanol docosanoateEsterKnown for antiviral properties; used in topical formulations.
Tetradecanol tetradecanoateEsterUsed in surfactants; shorter carbon chain compared to tetracosyl octacosanoate.

Tetracosyl octacosanoate stands out due to its longer carbon chains, which contribute to its unique physical properties such as increased viscosity and thermal stability compared to these similar compounds.

XLogP3

26

Hydrogen Bond Acceptor Count

2

Exact Mass

760.80363256 g/mol

Monoisotopic Mass

760.80363256 g/mol

Heavy Atom Count

54

UNII

EH0YX2VX2M

Dates

Last modified: 08-10-2024

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